L-Methionine sulfone L-Methionine sulfone L-methionine sulfone is an L-methionine derivative in which the sulfur has been oxidised to the corresponding sulfone. It has a role as an animal metabolite. It is a L-methionine derivative, a non-proteinogenic L-alpha-amino acid and a methionine sulfone. It is a tautomer of a methionine sulfone zwitterion.
L-Methionine sulfone is a natural product found in Bombyx mori, Arabidopsis thaliana, and Solanum lycopersicum with data available.
Brand Name: Vulcanchem
CAS No.: 7314-32-1
VCID: VC21542683
InChI: InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
SMILES: CS(=O)(=O)CCC(C(=O)O)N
Molecular Formula: C5H11NO4S
Molecular Weight: 181.21 g/mol

L-Methionine sulfone

CAS No.: 7314-32-1

Cat. No.: VC21542683

Molecular Formula: C5H11NO4S

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

L-Methionine sulfone - 7314-32-1

CAS No. 7314-32-1
Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
IUPAC Name (2S)-2-amino-4-methylsulfonylbutanoic acid
Standard InChI InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Standard InChI Key UCUNFLYVYCGDHP-BYPYZUCNSA-N
Isomeric SMILES CS(=O)(=O)CC[C@@H](C(=O)O)N
SMILES CS(=O)(=O)CCC(C(=O)O)N
Canonical SMILES CS(=O)(=O)CCC(C(=O)O)N

Chemical Structure and Properties

Molecular Identity and Classification

L-Methionine sulfone (C₅H₁₁NO₄S) is chemically described as (S)-2-amino-4-(methylsulfonyl)butanoic acid with a molecular weight of 181.21 g/mol . It belongs to the class of non-proteinogenic L-alpha-amino acids and is specifically a L-methionine derivative in which the sulfur atom has been oxidized to the corresponding sulfone . The compound is characterized by the presence of two oxygen atoms bound to the sulfur, forming a sulfone functional group (-SO₂-) .

Structural Characteristics

L-Methionine sulfone maintains the basic amino acid structure with an alpha-amino group, an alpha-carboxylic acid group, and a side chain containing the methylsulfonyl group. It possesses the L-configuration at the alpha-carbon atom, which is the biologically relevant stereoisomer . The sulfone group enhances the stability and solubility of the compound compared to methionine and methionine sulfoxide, making it particularly useful in certain research applications .

Physical Properties

The physical properties of L-methionine sulfone include its crystalline nature and improved solubility in aqueous solutions compared to methionine. This enhanced solubility is attributed to the polar sulfone group, which increases the compound's hydrophilicity . This property makes it particularly valuable in peptide synthesis and other biochemical applications where solubility is a critical factor.

Biochemical Formation and Metabolism

Oxidation Pathway

L-Methionine sulfone forms through a two-step oxidation process in biological systems. Initially, methionine is oxidized to methionine sulfoxide, which can exist as either the R or S diastereomer depending on the configuration at the sulfur atom . Subsequently, methionine sulfoxide can be further oxidized to methionine sulfone, representing the fully oxidized state of the sulfur atom . This process is often associated with conditions of oxidative stress, where reactive oxygen species (ROS) initiate the oxidation sequence .

Enzymatic Reduction

A significant biochemical distinction between methionine sulfoxide and methionine sulfone lies in their potential for enzymatic reduction. While methionine sulfoxide can be reduced back to methionine by the methionine sulfoxide reductase (MSR) system, specifically by MSRA (for the S form) and MSRB (for the R form), methionine sulfone cannot undergo similar enzymatic reduction . This irreversibility of methionine sulfone formation carries important biological implications, particularly in aging and disease processes associated with oxidative damage .

Table 1: Comparison of Methionine and Its Oxidized Forms

PropertyL-MethionineL-Methionine SulfoxideL-Methionine Sulfone
Molecular FormulaC₅H₁₁NO₂SC₅H₁₁NO₃SC₅H₁₁NO₄S
Oxygen Atoms on Sulfur012
Enzymatic ReductionN/APossible via MSR systemNot possible
Nutritional Value100%~60% of methionineNot utilized
Formation in Oxidative StressStarting compoundFirst oxidation productSecond oxidation product
Biological ReversibilityN/AReversibleIrreversible

Research Applications

Peptide Synthesis

L-Methionine sulfone, particularly in its protected form such as Fmoc-L-methionine sulfone, serves as an important building block in solid-phase peptide synthesis . Its utility in peptide synthesis stems from the enhanced stability and solubility provided by the sulfone group, which allows researchers to create complex peptides efficiently . The incorporation of methionine sulfone into peptides can also alter their properties, potentially enhancing stability against oxidation in subsequent applications.

Drug Development

The compound plays a significant role in the design of novel therapeutics, particularly in the development of peptide-based drugs targeting specific biological pathways . Its application extends to creating inhibitors for proteases such as human neutrophil elastase (HNE), where methionine sulfone-containing compounds have demonstrated enhanced binding and inhibitory properties .

Bioconjugation and Protein Engineering

The unique reactivity of the sulfone group makes L-methionine sulfone valuable for attaching peptides to other biomolecules, potentially enhancing drug delivery systems . In protein engineering, the application of modified amino acids like methionine sulfone helps in studying protein structure and function, contributing to the development of proteins with improved properties for various applications .

Biological Significance

Role in Oxidative Stress

L-Methionine sulfone serves as a biomarker for oxidative stress in biological systems . The presence of methionine sulfone in tissues and biological fluids indicates exposure to severe oxidative conditions, as it represents the terminal oxidation product of methionine . Unlike methionine sulfoxide, which can be enzymatically reduced back to methionine as part of cellular antioxidant defenses, the formation of methionine sulfone represents irreversible oxidative damage .

Aging and Disease Correlation

The accumulation of methionine sulfone in body tissues increases with age and is believed by some researchers to contribute to biological aging processes . This accumulation might reflect a progressive decline in cellular antioxidant defenses and an increase in oxidative damage over time. Elevated levels of methionine sulfone are also observed in individuals suffering from chronic bacterial infections, conditions causing inflammation, and in the serum/plasma of patients diagnosed with sepsis .

Substrate Recognition by Proteases

Analytical Applications

Mass Spectrometry and Proteomics

L-Methionine sulfone is used in various analytical techniques, particularly mass spectrometry, to identify and quantify peptides, facilitating research in proteomics . The presence of methionine sulfone in proteins provides a characteristic mass shift that can be detected by mass spectrometry, allowing researchers to identify sites of oxidative modification in proteins.

Oxidative Damage Assessment

The detection and quantification of methionine sulfone in biological samples serve as valuable markers for assessing oxidative damage to proteins . Since methionine sulfone formation represents irreversible oxidative modification, its levels can provide insights into the cumulative oxidative stress experienced by tissues or organisms.

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